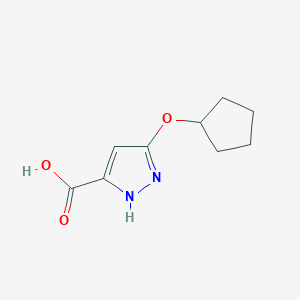
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (5-CPCA) is an organic compound belonging to the pyrazole family of molecules. It is a cyclic, five-membered ring structure with a carboxylic acid group attached to the 5th carbon atom. 5-CPCA is a versatile molecule with a wide range of applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid and its derivatives have been utilized in various synthesis and chemical reactions. For example, derivatives like ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain corresponding alkynyl-pyrazoles, which further cyclize to form different condensed pyrazoles (Arbačiauskienė et al., 2011).
Medicinal Chemistry and Catalysis
- Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, containing the triazole moiety, have been developed. These ligands are significant in medicinal chemistry and metal complex catalysis. Methods for synthesizing N-unsubstituted azido-1H-pyrazole-3-carboxylic acids from amino derivatives have been established (Dalinger et al., 2020).
Antibacterial Screening
- Pyrazolopyridines, synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole reacting with aromatic aldehydes and pyruvic acid, have been evaluated for antibacterial activities. Some of these compounds have shown significant efficacy as antibacterial agents (Maqbool et al., 2014).
Structural and Spectral Studies
- Detailed experimental and theoretical studies have been conducted on biologically important derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction have been used for characterization, providing insights into their molecular structure (Viveka et al., 2016).
Dye Synthesis
- 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used as a coupling component in synthesizing heterocyclic dyes. These dyes exhibit properties influenced by substituent effects on aromatic rings and the type of heterocyclic rings (Tao et al., 2019).
Cytotoxicity Studies
- New derivatives synthesized from 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids have been studied for their binding interactions with target proteins through molecular docking. Such studies are crucial in the field of drug discovery and development (Reddy et al., 2022).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid are currently unknown . Understanding the biochemical pathways influenced by this compound would provide insights into its downstream effects and potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Propiedades
IUPAC Name |
3-cyclopentyloxy-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-8(11-10-7)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONVCDRPHLSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




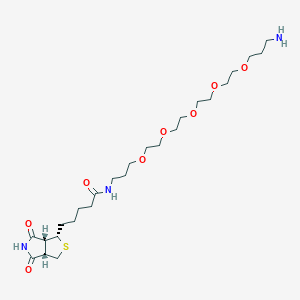
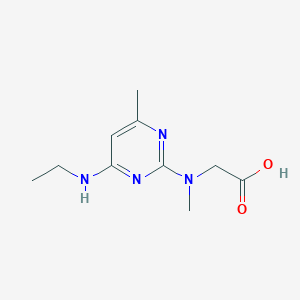


![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)
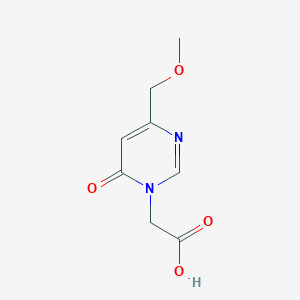


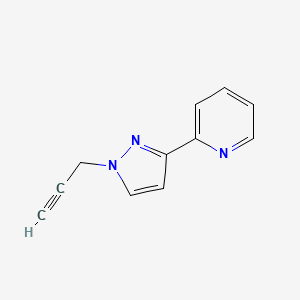
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
